(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol Palustrol (Ledum) is a natural product found in Baccharis genistelloides, Baccharis sagittalis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16629009
InChI: InChI=1S/C15H26O/c1-9-7-8-15(16)10(2)5-6-11-13(12(9)15)14(11,3)4/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12+,13-,15+/m1/s1
SMILES:
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol

CAS No.:

Cat. No.: VC16629009

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol -

Specification

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol
Standard InChI InChI=1S/C15H26O/c1-9-7-8-15(16)10(2)5-6-11-13(12(9)15)14(11,3)4/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12+,13-,15+/m1/s1
Standard InChI Key QWRTXOOFEHOROQ-BFWDZPHWSA-N
Isomeric SMILES C[C@@H]1CC[C@]2([C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@H]2C)O
Canonical SMILES CC1CCC2(C1C3C(C3(C)C)CCC2C)O

Introduction

Structural Characteristics

Molecular Architecture

The compound features a fused bicyclic system comprising a cyclopropane ring (C3) and a decahydroazulene scaffold. The azulenic component, a nonbenzenoid aromatic system, contributes to its electronic properties, while the cyclopropane ring introduces significant strain. The molecular formula C15H26O (molecular weight: 222.37 g/mol) reflects extensive saturation, with eight hydrogens participating in the octahydro configuration .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
CAS Registry Number63181-42-0 (stereoisomer)
IUPAC NameSee title

Functional Groups

The molecule contains a tertiary alcohol group at C4a, which influences its solubility and reactivity. Methyl substituents at C1, C4, and C7 further modulate steric interactions, as evidenced by NMR coupling constants .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of cyclopropa-fused azulenes typically involves two strategies:

  • Transannular aldol condensations of polycyclic diketones.

  • Photochemical nitrogen extrusion from azulenopyrazoles .

For this compound, the latter approach is inferred from analogous routes. Key intermediates include sulfones (e.g., 3,4-dichlorothiophene-1,1-dioxide (347)) and diazoalkanes, which undergo [3+2] cycloadditions to form pyrazole precursors .

Stepwise Synthesis

  • Diazopropane Addition: Reaction of 2-diazopropane with sulfone 347 yields a chlorinated adduct.

  • Dehydrochlorination: Treatment with N,N-dimethylaminofulvene eliminates HCl, forming azulenopyrazole intermediates .

  • Photolysis: Irradiation induces nitrogen extrusion, yielding the cyclopropazulene core .

Table 2: Synthetic Steps for Analogous Cyclopropazulenes

StepReagents/ConditionsProduct
Diazopropane addition2-diazopropane, sulfoneChlorinated adduct
DehydrochlorinationNEt3, dimethylaminofulveneAzulenopyrazole (e.g., 353)
Photolysishv (λ > 300 nm)Cyclopropazulene (e.g., 357)

Spectral Properties and Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR: Methyl groups resonate as singlets (δ 1.2–1.5 ppm), while cyclopropane protons appear as doublets (J = 5–6 Hz) near δ 2.0–2.5 ppm .

  • 13C NMR: The cyclopropane carbons exhibit signals at δ 25–30 ppm, characteristic of strained sp³ hybrids .

Mass Spectrometry

Electron ionization (EI-MS) fragments the molecular ion (m/z 222) via retro-Diels-Alder pathways, yielding diagnostic peaks at m/z 149 (azulenic fragment) and m/z 73 (cyclopropane-derived ion) .

Stability and Reactivity

Thermal Stability

The cyclopropane ring’s strain renders the compound thermally labile. Decomposition occurs above 150°C via ring-opening reactions, forming conjugated dienes .

Reactivity of the Hydroxyl Group

The C4a hydroxyl group participates in acid-catalyzed dehydrations, yielding olefins. For example, treatment with H2SO4 generates 1,1,4,7-tetramethyloctahydrocyclopropa[h]azulene, a hydrocarbon with enhanced aromaticity .

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